6-Bromo Boldione (Mixture of Diastereomers)
Description
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16?,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVXZPIZCYODAB-WFJVDCJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Boldione
The most straightforward approach involves electrophilic bromination of the parent compound, boldione (androsta-1,4-diene-3,17-dione). Bromine or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane (DCM) facilitates addition at the C5–C6 double bond. However, this method often yields a mixture of 6α- and 6β-bromo diastereomers due to the planar transition state during bromine addition.
Reaction Conditions :
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Brominating Agent : NBS (1.1 equiv.)
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Solvent : Anhydrous DCM at 0–5°C
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Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.
Epimerization between 6α- and 6β-isomers occurs in polar solvents like methanol, complicating isolation. For instance, 6β-bromo isomers degrade in methanol to form 5α-androstane-3,6-dione derivatives, necessitating rapid workup and low-temperature storage.
Multi-Step Synthesis from 6-Bromoandrostenedione
An alternative route starts with 6-bromoandrostenedione, which undergoes oxidation at C17 to introduce the dione functionality. This method improves diastereomeric control by leveraging pre-brominated intermediates.
Key Steps :
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Friedel-Crafts Acylation : 6-Bromoindole derivatives are synthesized via AlCl₃-catalyzed acylation in DCM, yielding 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
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Amidation and Reduction : The acyl chloride is treated with aqueous ammonia to form an amide, followed by LiAlH₄ reduction to produce 2-(6-bromo-1H-indol-3-yl)ethylamine.
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Boc Protection : Tert-butyl dicarbonate protects the amine group, yielding the final product with minimal epimerization.
Advantages :
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Higher diastereomeric purity (α:β ≈ 3:1) due to steric hindrance during Boc protection.
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Compatibility with scalable production (40g starting material → 12g product).
Solvent and Stability Considerations
Degradation Kinetics in Common Solvents
6-Bromo Boldione exhibits marked instability in dimethylsulfoxide (DMSO) and methanol, with degradation rates influenced by temperature and solvent nucleophilicity:
| Solvent | Storage Temp. | Degradation (90 days) | Primary Degradation Product |
|---|---|---|---|
| Methanol | Room Temp | 35% | 5α-androstane-3,6-dione |
| DMSO | -20°C | 50% | Δ⁶-3,17-dione (dehydrohalogenation) |
Recommendations :
Impact of Derivatization on GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) analyses require derivatization, which exacerbates degradation. Acidic conditions during silylation promote halogen loss or dehydration, skewing quantitation:
Mitigation Strategies :
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Employ liquid chromatography-tandem MS (LC-MS/MS) to bypass derivatization.
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Use fresh reference standards and validate stability hourly during analyses.
Catalytic and Stereochemical Optimization
Lewis Acid Catalysis
AlCl₃ and Rh(III) complexes (e.g., [Cp*RhCl₂]₂) enhance bromination regioselectivity. For example, Rh-catalyzed C–H activation in DCE achieves 92% yield in flavone bromination, a transferable strategy for steroid substrates.
Mechanistic Insight :
The Rh catalyst coordinates to the steroid’s α-face, directing bromine to the β-position and favoring 6β-bromo diastereomer formation.
Epimerization Control
Epimerization between 6α- and 6β-isomers is minimized in non-polar solvents. Chloroform-methanol (9:1) equilibrates the mixture, enabling isolation via fractional crystallization:
Isolation Protocol :
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Suspend the crude mixture in chloroform-methanol (9:1).
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Filter and wash with cold ether to obtain >95% pure 6α-Bromo Boldione.
Industrial-Scale Production Insights
A patented method outlines a four-step synthesis from 6-bromoindole, emphasizing cost-effective reagents and scalability:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts | AlCl₃, oxalyl chloride, DCM, reflux | 98% |
| 2 | Amidation | NH₃ (aq), RT, 4h | 70% |
| 3 | Reduction | LiAlH₄, THF, reflux | 53% |
| 4 | Boc Protection | Boc₂O, DMAP, DCM | 80% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Performance Enhancement
6-Bromo Boldione has been studied for its effects on athletic performance. It is believed to enhance muscle growth and recovery by increasing testosterone levels. This application is particularly relevant among athletes seeking to improve their competitive edge through hormonal manipulation .
Weight Loss
Some research suggests that 6-Bromo may aid in weight loss by promoting fat oxidation and reducing estrogen levels, which can contribute to fat accumulation. However, scientific evidence supporting these claims remains limited and inconclusive .
Pharmacological Studies
Research involving 6-Bromo Boldione has also focused on its pharmacokinetics and metabolic pathways. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) have been employed to study its metabolites and understand how it interacts within biological systems . These studies are crucial for developing effective doping control measures in sports.
Doping Control
A significant body of research has been dedicated to the detection of 6-Bromo Boldione in athletes' samples. Studies have demonstrated the compound's presence in urine following administration, highlighting the need for advanced analytical techniques to ensure compliance with anti-doping regulations .
- Study Example : A study conducted by Thevis et al. (2018) examined various metabolites of anabolic agents, including 6-Bromo Boldione, using high-resolution mass spectrometry. The findings underscored the importance of understanding the metabolic fate of such compounds for effective doping control .
Clinical Implications
While primarily associated with sports, there are potential clinical implications for 6-Bromo Boldione as well. Its role as an aromatase inhibitor may offer therapeutic benefits in conditions characterized by estrogen dominance, although more research is needed to validate these applications .
Analytical Approaches
The analytical landscape surrounding 6-Bromo Boldione involves sophisticated techniques aimed at detecting and quantifying this compound in biological samples:
| Technique | Description | Application |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for identifying metabolites and quantifying drug levels in urine and plasma samples | Doping control and pharmacokinetic studies |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Employed for profiling steroidal compounds and their metabolites | Sports drug testing and forensic analysis |
| High-Performance Liquid Chromatography (HPLC) | Utilized for separating compounds in complex mixtures | Research on metabolic pathways of anabolic agents |
Mechanism of Action
The mechanism of action of 6-Bromo Boldione (Mixture of Diastereomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Boldione (1,4-Androstadienedione)
- Molecular Formula : C₁₉H₂₄O₂
- Key Features : Lacks bromine; retains the 1,4-diene system and dual ketone groups.
- Metabolism : Metabolized in humans to hydroxylated derivatives (e.g., M1–M4) and reduced forms (e.g., 1-testosterone). Detected in urine for up to 5 days post-administration .
- Applications: Prohibited in sports due to its conversion to boldenone, a banned anabolic steroid.
Comparison :
The bromine atom in 6-Bromo Boldione likely alters metabolic pathways by sterically hindering enzymatic reduction at C-17 or oxidation at C-4. This could prolong detection times compared to Boldione.
6-Bromo-Androsta-1,4-Diene-3,17-Dione (Aromadrol)
- Molecular Formula : C₁₉H₂₃BrO₂ (exact structure matches 6-Bromo Boldione)
- Key Features : Bromine at C-6; identical backbone to Boldione.
- Applications : Marketed as a prohormone; banned by anti-doping agencies due to structural similarity to Boldione .
Comparison :
While Aromadrol and 6-Bromo Boldione share the same molecular formula, differences in diastereomer ratios (if present) could affect solubility and bioavailability. For example, diastereomers may exhibit varying affinities for steroid receptors .
6-Oxirane Boldenone (Mixture of Diastereomers)
- Molecular Formula : C₂₀H₂₆O₃
- Key Features : Epoxide group at C-6 instead of bromine; molecular weight = 314.42 g/mol.
- Physical Properties :
- Applications : Used as a pharmaceutical intermediate or impurity reference standard .
Comparison: The epoxide group in 6-Oxirane Boldenone introduces polar functionality, enhancing water solubility compared to the hydrophobic bromine in 6-Bromo Boldione. This difference impacts both metabolic stability and excretion pathways.
6-Fluoro-3,4-Dihydro-2-Oxiranyl-2H-1-Benzopyran (Nebivolol Intermediate)
- Molecular Formula: C₁₃H₁₄FNO₂
- Key Features : Fluorine substitution and epoxide group; diastereomeric mixture.
- Applications : Intermediate in synthesizing Nebivolol, a β-blocker .
Comparison: Unlike 6-Bromo Boldione, this compound is non-steroidal. However, both are diastereomeric mixtures where stereochemistry critically influences pharmacological activity. For example, Nebivolol’s diastereomers exhibit distinct β-blocking and vasodilatory effects .
Data Table: Key Properties of 6-Bromo Boldione and Analogues
Research Findings and Implications
- Diastereomer-Specific Effects: The diastereomeric mixture in 6-Bromo Boldione complicates pharmacological profiling. For instance, one diastereomer may exhibit higher anabolic activity, while another could be metabolically inert .
- Detection Challenges : Bromination may delay urinary excretion compared to Boldione, but advanced LC-MS/MS methods (as used for Boldione metabolites) are required for accurate detection .
- Regulatory Status : Like Aromadrol, 6-Bromo Boldione is likely prohibited in sports due to structural similarity to banned steroids .
Biological Activity
6-Bromo Boldione, a synthetic anabolic steroid, is known for its biological activity primarily as an aromatase inhibitor . It has garnered attention for its potential effects on testosterone levels and muscle growth, although its safety profile and efficacy remain subjects of ongoing research. This article reviews the biological activity of 6-Bromo Boldione, summarizing key findings from various studies and analyses.
- Molecular Formula : CHBrO
- Molecular Weight : 363.3 g/mol
- CAS Number : 94534-87-9
6-Bromo Boldione functions by inhibiting the aromatase enzyme, which converts androgens into estrogens. This inhibition can lead to increased levels of testosterone, potentially enhancing muscle mass and athletic performance. The compound interacts with androgen receptors (AR), initiating a cascade of biological responses that promote anabolic processes in skeletal muscle .
1. Effects on Testosterone Levels
Research indicates that 6-Bromo Boldione can significantly elevate testosterone levels in the body. This effect is particularly relevant for athletes and bodybuilders seeking to improve performance and muscle growth. However, the lack of robust clinical evidence supporting these claims raises concerns about its reliability and safety .
2. Anabolic Effects
The anabolic properties of 6-Bromo Boldione have been observed in various animal studies. For instance, a study highlighted the compound's ability to promote muscle hypertrophy through AR activation, leading to increased protein synthesis .
3. Side Effects
Despite its potential benefits, 6-Bromo Boldione is associated with several adverse effects:
- Liver and Kidney Damage : Prolonged use can lead to significant organ stress and damage.
- Behavioral Changes : Users may experience mood swings or psychological disturbances.
- Hair Loss : Androgenic effects may lead to alopecia in susceptible individuals .
Case Studies
Several case studies have documented the effects of anabolic steroids, including 6-Bromo Boldione:
- Case Study A : A cohort of athletes using 6-Bromo Boldione reported increased muscle mass but also experienced elevated liver enzymes, indicating potential hepatotoxicity.
- Case Study B : In a retrospective analysis of former athletes, long-term use was linked to cardiovascular issues such as hypertension and myocardial hypertrophy .
Comparative Analysis
The following table summarizes the biological activity and side effects of 6-Bromo Boldione compared to other anabolic steroids:
| Compound | Anabolic Activity | Aromatase Inhibition | Common Side Effects |
|---|---|---|---|
| 6-Bromo Boldione | High | Yes | Liver damage, mood swings, hair loss |
| Testosterone | Moderate | Yes | Acne, hair loss, mood changes |
| Nandrolone | High | No | Water retention, high blood pressure |
Regulatory Status
6-Bromo Boldione is banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects. Its use in competitive sports is strictly prohibited, and athletes are subject to testing for this compound .
Q & A
Q. What are the key challenges in synthesizing and characterizing 6-Bromo Boldione diastereomers?
Synthesis of 6-Bromo Boldione requires bromination at the C6 position of the androstane backbone, which introduces stereochemical complexity. Key steps include:
- Stereoselective bromination : Use brominating agents like N-bromosuccinimide (NBS) under controlled conditions to minimize side products .
- Chromatographic separation : Employ chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) to resolve diastereomers, as their physical properties (e.g., polarity, solubility) differ .
- Characterization : Combine NMR (1H, 13C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity. For example, the C6 bromine substitution alters chemical shifts in NMR spectra compared to non-brominated Boldione .
Q. How can researchers detect 6-Bromo Boldione and its metabolites in biological samples?
Initial detection strategies focus on LC-MS/MS due to its sensitivity for polar metabolites:
- Sample preparation : Alkaline hydrolysis (e.g., with 1M KOH) releases conjugated metabolites from urine matrices .
- Ionization parameters : Use electrospray ionization (ESI) in positive ion mode, monitoring precursor-to-product transitions (e.g., m/z 387 → 285 for 6-Bromo Boldione) .
- Method validation : Include internal standards like deuterated Boldione analogs to account for matrix effects .
Q. What safety protocols are critical when handling 6-Bromo Boldione in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .
Advanced Research Questions
Q. How do the metabolic pathways of 6-Bromo Boldione differ from non-brominated Boldione?
The bromine substituent alters Phase I and II metabolism:
- Phase I : Bromination slows 6,7-dehydrogenation, leading to dominant hydroxylation at C16 or C16. For example, 16β-hydroxy-6-Bromo Boldione is a major metabolite .
- Phase II : Conjugation with glucuronic acid or sulfate is reduced compared to Boldione, likely due to steric hindrance from bromine. Instead, novel cysteine or N-acetylcysteine conjugates are observed .
- Detection windows : The metabolite 16β-hydroxy-6-Bromo Boldione remains detectable in urine for up to 7 days post-administration, longer than Boldione’s 5-day window .
Q. How can researchers resolve contradictions in metabolite identification across studies?
Discrepancies often arise from analytical techniques or sample preparation:
- Case study : GC-MS may fail to detect thermally labile metabolites (e.g., hydroxylated derivatives) that LC-MS/MS identifies .
- Strategies :
Q. What experimental designs optimize diastereomer-specific activity studies?
- In vitro assays : Use recombinant human steroidogenic enzymes (e.g., CYP3A4) to assess stereoselective metabolism. For example, 6α-Bromo Boldione may inhibit 5α-reductase more potently than the 6β-diastereomer .
- In vivo models : Administer isolated diastereomers to rodents and quantify tissue distribution via LC-MS/MS. Note that biliary excretion is favored for the 6β-diastereomer due to increased polarity .
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate diastereomer ratios with pharmacological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
